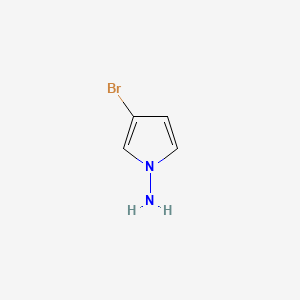
FSH RECEPTOR-BINDING INHIBITOR FRAGMENT (BI-10)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FSH receptor-binding inhibitor fragment (BI-10) is a potent antagonist of the follicle-stimulating hormone receptor (FSHR). This compound blocks the binding of follicle-stimulating hormone to its receptor, thereby altering the hormone’s action at the receptor level. FSH receptor-binding inhibitor fragment (BI-10) has shown potential in suppressing ovulation and causing follicular atresia in mice. Additionally, it has been investigated for its potential to restrain the carcinogenesis of ovarian cancer by down-regulating the overexpression of FSHR and estrogen receptor beta in the ovaries .
Méthodes De Préparation
FSH receptor-binding inhibitor fragment (BI-10) is synthesized using standard solid-phase Fmoc chemistry. The synthesis starts with Fmoc-amide resin, and the peptide is built step-by-step by adding protected amino acids. The final product is then cleaved from the resin and purified
Analyse Des Réactions Chimiques
FSH receptor-binding inhibitor fragment (BI-10) primarily undergoes binding interactions with the follicle-stimulating hormone receptor. It does not typically undergo traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its primary function is to block the binding of follicle-stimulating hormone to its receptor, thereby altering the hormone’s action at the receptor level .
Applications De Recherche Scientifique
Mécanisme D'action
FSH receptor-binding inhibitor fragment (BI-10) exerts its effects by blocking the binding of follicle-stimulating hormone to its receptor, FSHR. This inhibition prevents the activation of the receptor and subsequent signaling pathways. The follicle-stimulating hormone receptor is a G protein-coupled receptor that, upon activation by follicle-stimulating hormone, initiates a cascade of intracellular events leading to the production of cyclic adenosine monophosphate (cAMP) and activation of protein kinase A (PKA). By blocking this interaction, FSH receptor-binding inhibitor fragment (BI-10) disrupts the downstream signaling pathways, leading to the suppression of ovulation and follicular development .
Comparaison Avec Des Composés Similaires
FSH receptor-binding inhibitor fragment (BI-10) is unique in its specific antagonistic action on the follicle-stimulating hormone receptor. Similar compounds include other low molecular weight modulators of the follicle-stimulating hormone receptor, such as corifollitropin alfa, which is a modified gonadotropin used in assisted reproduction . unlike corifollitropin alfa, which is an agonist, FSH receptor-binding inhibitor fragment (BI-10) acts as an antagonist, blocking the receptor’s activity. This unique action makes it valuable for research applications where inhibition of follicle-stimulating hormone activity is desired.
Propriétés
Numéro CAS |
163973-98-6 |
|---|---|
Formule moléculaire |
C42H67N13O19 |
Poids moléculaire |
1058.07 |
Nom IUPAC |
(4S)-4-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H67N13O19/c1-18(2)13-23(52-39(71)25(15-28(44)58)53-37(69)21(7-10-32(63)64)50-41(73)34(46)19(3)56)38(70)51-22(8-11-33(65)66)42(74)55-12-4-5-26(55)40(72)54-24(14-27(43)57)36(68)48-17-30(60)49-20(6-9-31(61)62)35(67)47-16-29(45)59/h18-26,34,56H,4-17,46H2,1-3H3,(H2,43,57)(H2,44,58)(H2,45,59)(H,47,67)(H,48,68)(H,49,60)(H,50,73)(H,51,70)(H,52,71)(H,53,69)(H,54,72)(H,61,62)(H,63,64)(H,65,66)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1 |
Clé InChI |
DBFABWRXHHOYAV-JATBZIBASA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azido-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B575352.png)

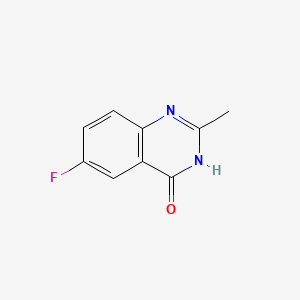
![Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate](/img/structure/B575361.png)
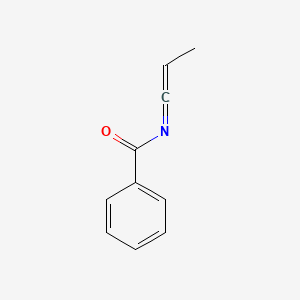
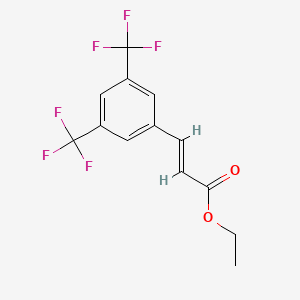
![3,4,5,8-Tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B575366.png)
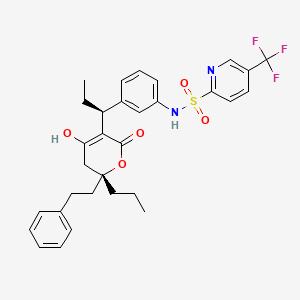
![difluoro-[fluoro-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-(1,1,2,2,2-pentafluoroethyl)silyl]oxy-trifluorosilyloxysilane](/img/structure/B575372.png)
